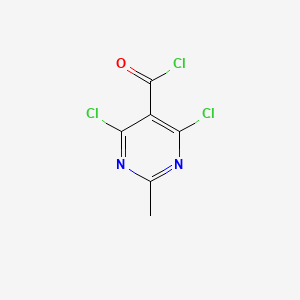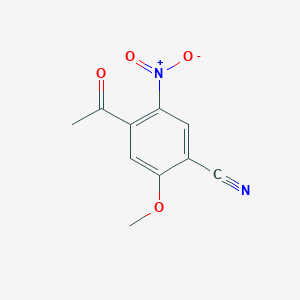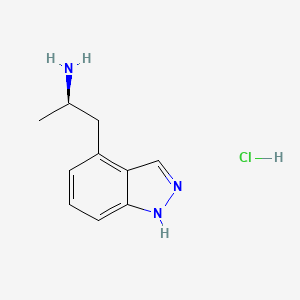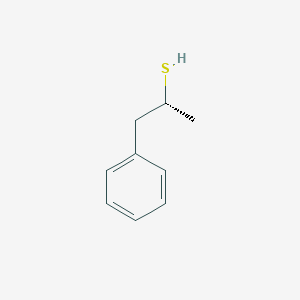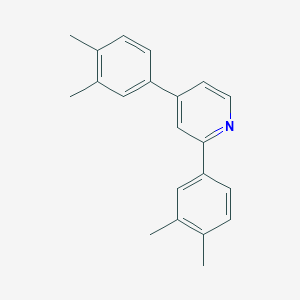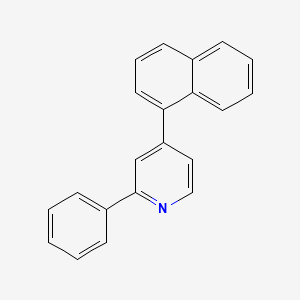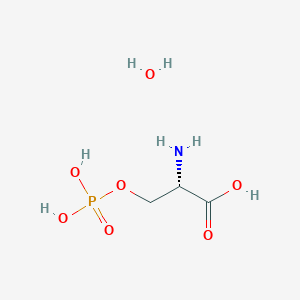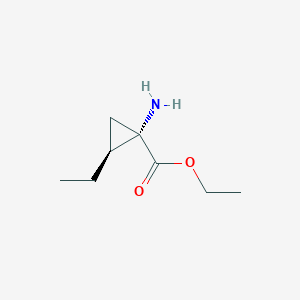
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a unique and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of ethyl diazoacetate with a chiral alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that can modulate its activity. The amino and ester groups can also participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group and a carboxylate group but with different substituents and ring structure .
Uniqueness
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to larger ring systems
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1 |
InChI Key |
CHAJAQRVAZTEPG-XPUUQOCRSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C(=O)OCC)N |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
